molecular formula C10H11NO4 B1600172 Methyl 2,4-dimethyl-5-nitrobenzoate CAS No. 202264-66-2

Methyl 2,4-dimethyl-5-nitrobenzoate

Cat. No.: B1600172
CAS No.: 202264-66-2
M. Wt: 209.2 g/mol
InChI Key: QAORUQFQPFOSBF-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, a nitro group at the 5 position, and a methyl ester group at the 1 position

Mechanism of Action

Target of Action

Methyl 2,4-dimethyl-5-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Mode of Action

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , by displacement reactions with nitrite ions , and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Pharmacokinetics

It’s known that the water solubility is low . A saturated solution of nitromethane in water is less than 10% by weight , whereas 2-propanone is completely miscible with water .

Result of Action

This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This is used as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .

Action Environment

The action environment of this compound is influenced by several factors. The nitration process is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds takes place readily in the liquid phase . The polar character of the nitro group results in lower volatility of nitro compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of methyl 2,4-dimethylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products:

    Reduction: Methyl 2,4-dimethyl-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Properties

IUPAC Name

methyl 2,4-dimethyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAORUQFQPFOSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448423
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202264-66-2
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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